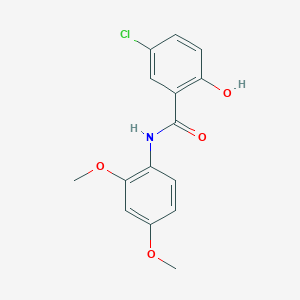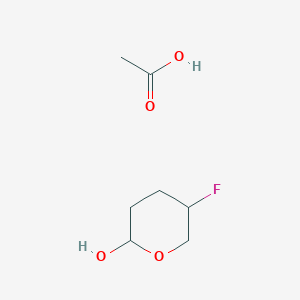
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including cysteine and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then sequentially coupled using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a controlled manner, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new peptide bonds or modifying existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Carbodiimides like DCC or HATU in organic solvents.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new amino acid sequences.
科学的研究の応用
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular redox regulation and signaling pathways.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industry: Utilized in the production of specialized peptides for research and development.
作用機序
The mechanism of action of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These reactions play a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress. The compound can interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways .
類似化合物との比較
Similar Compounds
L-Cysteinylglycine: A simpler dipeptide with similar redox properties.
L-Cysteinyl-L-cysteine: Another peptide with two cysteine residues, known for its role in disulfide bond formation.
γ-L-Glutamyl-L-cysteine: A key intermediate in glutathione biosynthesis with antioxidant properties.
Uniqueness
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is unique due to its complex structure, which allows for multiple redox reactions and interactions with various molecular targets. This complexity makes it a valuable compound for studying intricate biochemical processes and developing advanced therapeutic applications .
特性
CAS番号 |
918412-72-3 |
|---|---|
分子式 |
C13H23N5O6S3 |
分子量 |
441.6 g/mol |
IUPAC名 |
(2R)-2-[[2-[[2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H23N5O6S3/c14-6(3-25)11(21)18-7(4-26)12(22)16-1-9(19)15-2-10(20)17-8(5-27)13(23)24/h6-8,25-27H,1-5,14H2,(H,15,19)(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t6-,7-,8-/m0/s1 |
InChIキー |
CBEJAIYRFLEMLO-FXQIFTODSA-N |
異性体SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |
正規SMILES |
C(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


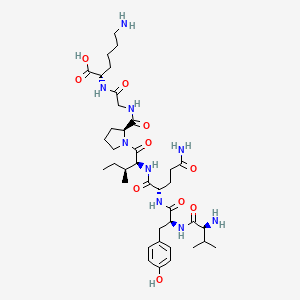
![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
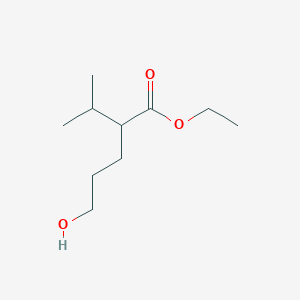
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
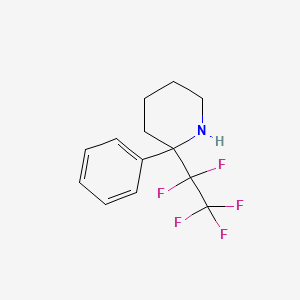
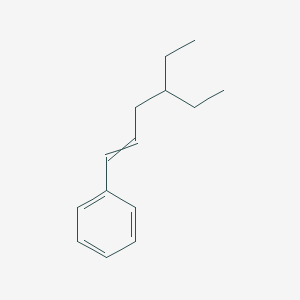
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)
![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)

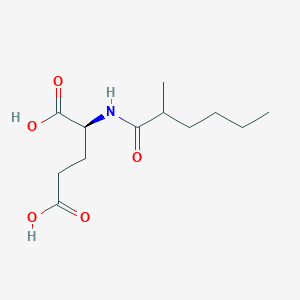

![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
